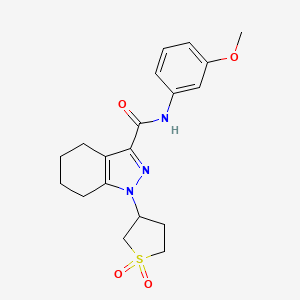![molecular formula C20H18O5 B12200389 Methyl 2-{2-[(4-ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate](/img/structure/B12200389.png)
Methyl 2-{2-[(4-ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{2-[(4-ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate is a complex organic compound with a unique structure that combines elements of benzo[b]furan and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{2-[(4-ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate typically involves a multi-step process. One common method includes the condensation of 4-ethylbenzaldehyde with 3-oxobenzo[b]furan-6-yl acetate under acidic conditions to form the intermediate compound. This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-[(4-ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenyl positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{2-[(4-ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 2-{2-[(4-ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{2-[(4-methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate
- Methyl 2-{2-[(4-chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate
- Methyl 2-{2-[(4-bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate
Uniqueness
Methyl 2-{2-[(4-ethylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C20H18O5 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl 2-[[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C20H18O5/c1-3-13-4-6-14(7-5-13)10-18-20(22)16-9-8-15(11-17(16)25-18)24-12-19(21)23-2/h4-11H,3,12H2,1-2H3/b18-10- |
InChI Key |
DMMROIHIANIAQT-ZDLGFXPLSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3,5-Dimethylphenyl)[(4-bromo-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B12200319.png)


![7-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B12200329.png)
![4-[(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12200339.png)
![2-[(6-Chloro-2-fluorophenyl)methylene]-6-hydroxy-7-[(2-methylpiperidyl)methyl] benzo[b]furan-3-one](/img/structure/B12200355.png)
![N-(3-chlorophenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12200357.png)
![2-(4-methoxyphenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12200364.png)
![N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12200371.png)
![4-(2-Ethoxyphenyl)-1-[(4-propoxynaphthyl)sulfonyl]piperazine](/img/structure/B12200378.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide](/img/structure/B12200380.png)
![(2E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B12200384.png)
![3-butoxy-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12200394.png)
